Lipophilicity (LogP) Advantage Over Mono-Chlorinated and Non-Chlorinated Phenylthiazole Analogs
The compound exhibits a calculated LogP (octanol-water partition coefficient) of 4.2936, indicating high lipophilicity [1]. This is a direct result of the 2,3-dichloro substitution on the phenyl ring. This LogP value is substantially higher than what would be expected for analogous 2-phenyl-1,3-thiazole-4-carboxylate lacking chlorine atoms or bearing only a single chlorine substituent. For instance, a 2-phenylthiazole-4-carboxylate analog without halogens typically exhibits a LogP of approximately 2.5-3.0, while a mono-chloro analog (e.g., 2-(3-chlorophenyl)thiazole-4-carboxylate) would have a LogP of roughly 3.5-3.8 based on standard π-value contributions (+0.7 per Cl). This difference in LogP of >0.5 units is significant for passive membrane permeability and potential oral bioavailability [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.2936 |
| Comparator Or Baseline | Estimated LogP for 2-phenyl-1,3-thiazole-4-carboxylate: ~2.7; Estimated for 2-(3-chlorophenyl)thiazole-4-carboxylate: ~3.7 |
| Quantified Difference | Target compound has LogP approximately 1.6 units higher than non-chlorinated analog and approximately 0.6 units higher than a mono-chlorinated analog. |
| Conditions | Calculated using standard in silico methods (source: Molbase). |
Why This Matters
Higher lipophilicity can enhance passive diffusion across biological membranes, a critical parameter for intracellular target engagement or blood-brain barrier penetration in CNS drug discovery programs.
- [1] Molbase. ETHYL 2-(2,3-DICHLOROPHENYL)-1,3-THIAZOLE-4-CARBOXYLATE. CAS 175276-86-5. LogP = 4.2936. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. View Source
